molecular formula C20H23NO3S B11672333 ethyl 2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11672333
M. Wt: 357.5 g/mol
InChI Key: YTUBZBOVGOBCNW-UHFFFAOYSA-N
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Description

ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves several steps. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

These compounds share a thiophene core but differ in their substituents and specific biological activities, highlighting the unique properties of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H23NO3S/c1-3-24-20(23)17-15-7-5-4-6-8-16(15)25-19(17)21-18(22)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3,(H,21,22)

InChI Key

YTUBZBOVGOBCNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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